molecular formula C16H19F2N3O5S B13891403 N-[[3-[4-(1,1-dioxo-1,4-thiazinan-4-yl)-3,5-difluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide

N-[[3-[4-(1,1-dioxo-1,4-thiazinan-4-yl)-3,5-difluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide

Cat. No.: B13891403
M. Wt: 403.4 g/mol
InChI Key: HSGZLFWXBIVLBD-UHFFFAOYSA-N
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Description

N-[[3-[4-(1,1-Dioxo-1,4-thiazinan-4-yl)-3,5-difluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide is a structurally complex molecule featuring a 1,3-oxazolidin-2-one core substituted with a 3,5-difluorophenyl group, a 1,4-thiazinan-4-yl moiety (with sulfone groups at the 1 and 4 positions), and an acetamide side chain. Its synthesis involves specialized methods, such as coupling reactions using carbodiimide-based reagents, as described in patent literature . The compound’s stereochemistry is critical; the (5S) configuration of the oxazolidinone ring enhances its pharmacological properties, likely contributing to target binding specificity and metabolic stability .

Properties

IUPAC Name

N-[[3-[4-(1,1-dioxo-1,4-thiazinan-4-yl)-3,5-difluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2N3O5S/c1-10(22)19-8-12-9-21(16(23)26-12)11-6-13(17)15(14(18)7-11)20-2-4-27(24,25)5-3-20/h6-7,12H,2-5,8-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGZLFWXBIVLBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C(=C2)F)N3CCS(=O)(=O)CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[[(5S)-3-[4-(1,1-dioxo-1,4-thiazinan-4-yl)-3,5-difluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide involves several steps, typically starting with the preparation of the oxazolidinone ring. This is followed by the introduction of the thiazinan ring and the difluorophenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

N-[[(5S)-3-[4-(1,1-dioxo-1,4-thiazinan-4-yl)-3,5-difluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction can be used to remove oxygen atoms or add hydrogen atoms, typically using reagents like lithium aluminum hydride.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[[(5S)-3-[4-(1,1-dioxo-1,4-thiazinan-4-yl)-3,5-difluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[[(5S)-3-[4-(1,1-dioxo-1,4-thiazinan-4-yl)-3,5-difluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The pathways involved in these effects are complex and may include multiple steps and intermediates .

Comparison with Similar Compounds

Sulfone-Modified Thiazinan Moiety

The target compound’s 1,4-thiazinan-4-yl group with sulfone substituents distinguishes it from simpler oxazolidinone analogs. This modification likely enhances binding to bacterial targets (e.g., ribosomal proteins) by increasing electronegativity and hydrogen-bonding capacity compared to non-sulfonated thiazinan or benzamide derivatives . In contrast, (E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide lacks the oxazolidinone core, limiting its utility in antimicrobial contexts .

Fluorophenyl vs. Other Aromatic Groups

The 3,5-difluorophenyl group in the target compound improves membrane permeability and resistance to oxidative metabolism compared to the 2,6-dimethylphenyl group in oxadixyl . Fluorination also reduces off-target interactions in mammalian cells, a critical advantage for pharmaceuticals over agrochemicals.

Stereochemical Specificity

The (5S) configuration in both the target compound and (S)-N-[[3-(3,5-difluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide underscores the importance of stereochemistry in bioactivity. Studies suggest that the (5S) enantiomer exhibits 10–20-fold higher antimicrobial potency than its (5R) counterpart due to optimized ribosomal binding .

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